molecular formula C22H20O2 B1621654 Oxirane, [(triphenylmethoxy)methyl]- CAS No. 69161-59-7

Oxirane, [(triphenylmethoxy)methyl]-

Cat. No. B1621654
CAS RN: 69161-59-7
M. Wt: 316.4 g/mol
InChI Key: XFSXUCMYFWZRAF-UHFFFAOYSA-N
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Description

Oxirane, [(triphenylmethoxy)methyl]-, also known as TPM or Trityl epoxy, is a chemical compound that has been widely used in scientific research. It is a versatile molecule that can be synthesized using various methods and has been found to have numerous applications in different fields of study.

Mechanism of Action

are three-membered cyclic ethers. They are highly reactive due to the ring strain and polarized carbon-oxygen bond, which makes them susceptible to attack by nucleophiles. This reactivity is often harnessed in organic synthesis. For example, oxiranes can react with amines to form amino alcohols, or with carboxylic acids to form esters .

Advantages and Limitations for Lab Experiments

One of the advantages of using Oxirane, [(triphenylmethoxy)methyl]- in lab experiments is its high yield and purity. It is also a versatile molecule that can be used in various applications. However, one of the limitations is that it can be difficult to remove the trityl group after synthesis, which can affect the purity and yield of the final product.

Future Directions

For the study of Oxirane, [(triphenylmethoxy)methyl]- include its use as a fluorescent probe and as a precursor for the synthesis of other compounds.

Scientific Research Applications

Oxirane, [(triphenylmethoxy)methyl]- has been used in various scientific research applications. It has been used as a protecting group in organic synthesis, as well as a crosslinking agent in polymer chemistry. In addition, Oxirane, [(triphenylmethoxy)methyl]- has been used as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a precursor for the synthesis of other compounds, such as trityl nucleosides and trityl peptides.

Biochemical Analysis

Biochemical Properties

Oxirane, [(triphenylmethoxy)methyl]- plays a crucial role in biochemical reactions, particularly in the field of polymer chemistry. It is known to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions is with photoinitiators such as di-(tert-butylphenyl) iodonium tetrafluoroborate and diphenyliodonium tetrafluoroborate, which are used in the photopolymerization process . These interactions facilitate the formation of polymers with varying degrees of polymerization, which can range from 4 to 108 .

Cellular Effects

Oxirane, [(triphenylmethoxy)methyl]- has been observed to influence various cellular processes. It affects cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form polymers can impact the structural integrity and function of cellular components, leading to changes in cell behavior and activity . Additionally, its interactions with photoinitiators can result in the formation of reactive intermediates that may influence cellular processes.

Molecular Mechanism

The molecular mechanism of Oxirane, [(triphenylmethoxy)methyl]- involves its ability to undergo cationic photopolymerization. This process is initiated by the interaction of the compound with photoinitiators, leading to the formation of reactive cationic species . These species can then interact with other molecules, resulting in the formation of polymers. The compound’s structure allows it to bind with various biomolecules, leading to enzyme inhibition or activation and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxirane, [(triphenylmethoxy)methyl]- have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to the compound can result in changes in cellular behavior and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of Oxirane, [(triphenylmethoxy)methyl]- vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced polymer formation and improved cellular function. At higher doses, toxic or adverse effects may be observed . These effects can include cellular damage, disruption of metabolic processes, and changes in gene expression. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

Oxirane, [(triphenylmethoxy)methyl]- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into reactive intermediates. These intermediates can then participate in further biochemical reactions, leading to changes in metabolic flux and metabolite levels. The compound’s ability to undergo photopolymerization also plays a role in its metabolic pathways, as it can form stable polymers that influence cellular metabolism.

Transport and Distribution

The transport and distribution of Oxirane, [(triphenylmethoxy)methyl]- within cells and tissues are critical factors that determine its effectiveness. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cells, it can localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and function .

Subcellular Localization

Oxirane, [(triphenylmethoxy)methyl]- exhibits specific subcellular localization patterns that are essential for its activity. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interactions with biomolecules and its ability to influence cellular processes.

properties

IUPAC Name

2-(trityloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c1-4-10-18(11-5-1)22(24-17-21-16-23-21,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,21H,16-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFSXUCMYFWZRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392731, DTXSID90869789
Record name (R)-trityl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(Triphenylmethoxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90869789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

69161-59-7
Record name (R)-trityl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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